3-Hydroxydodec-5-enoic acid

Description

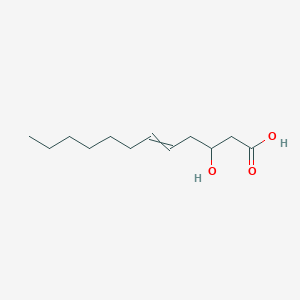

Structure

2D Structure

3D Structure

Properties

CAS No. |

97718-78-0 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

3-hydroxydodec-5-enoic acid |

InChI |

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h7-8,11,13H,2-6,9-10H2,1H3,(H,14,15) |

InChI Key |

GZUALOWLHSCENG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCC(CC(=O)O)O |

Origin of Product |

United States |

Presence As a Lipid Moiety Within Bacterial Cyclic Lipopeptides

3-Hydroxydodec-5-enoic acid serves as the lipid tail in several bacterial cyclic lipopeptides. This hydrophobic fatty acid is attached to the peptide backbone, a common feature of this class of secondary metabolites which often exhibit potent biological activities.

Xantholysins are a group of cyclic lipopeptides produced by the rhizosphere bacterium Pseudomonas putida BW11M1. nih.govacs.org While the major compound, Xantholysin A, contains a 3-hydroxydecanoic acid moiety, a minor variant known as Xantholysin C incorporates (3R,5Z)-3-Hydroxydodec-5-enoic acid as its lipid tail. nih.govnih.gov This variation is a result of relaxed fatty acid specificity during the lipoinitiation step of the non-ribosomal peptide synthetase (NRPS) machinery responsible for xantholysin biosynthesis. nih.govresearchgate.net The structure of Xantholysin C is characterized by a 14-amino acid peptide chain, with eight residues forming a macrocycle via an ester bond. nih.gov The presence of the C12:1 fatty acid in Xantholysin C instead of the more common C10:0 fatty acid in Xantholysin A highlights the metabolic flexibility of the producing organism. nih.govnih.gov

Table 1: Xantholysin Variants and their Lipid Moieties

| Xantholysin Variant | Producing Organism | Lipid Moiety |

| Xantholysin A | Pseudomonas putida BW11M1 | 3-Hydroxydecanoic acid |

| Xantholysin C | Pseudomonas putida BW11M1 | (3R,5Z)-3-Hydroxydodec-5-enoic acid |

More recently, (R,Z)-3-hydroxydodec-5-enoic acid has been identified as the lipid component of Tanniamide A, a novel cyclic lipodepsipeptide. mdpi.com Tanniamide A is produced by Pseudomonas ekonensis COR58, a bacterium originally isolated from the rhizosphere of cocoyam in Cameroon. mdpi.com The structure of Tanniamide A consists of a twelve-amino-acid peptide sequence. mdpi.com Unlike some other lipopeptides where fatty acid composition can vary, the initial characterization of the tanniamides has specifically identified the C12:1 unsaturated fatty acid in the primary analogue, Tanniamide A. mdpi.com

Table 2: Characteristics of Tanniamide A

| Characteristic | Description |

| Compound Name | Tanniamide A |

| Lipid Moiety | (R,Z)-3-hydroxydodec-5-enoic acid |

| Producing Organism | Pseudomonas ekonensis COR58 |

| Peptide Core | 12 amino acids |

Association with Bacterial Lipopolysaccharide Structures

Lipopolysaccharides (LPS) are essential components of the outer membrane of most Gram-negative bacteria. google.comucl.ac.uk The lipid A portion of LPS is typically composed of a disaccharide backbone with attached fatty acid chains. While a variety of 3-hydroxy fatty acids are common constituents of lipid A, the presence of 3-Hydroxydodec-5-enoic acid has been specifically noted in certain bacteria. ucl.ac.ukchemrxiv.org

Chemical Synthesis and Derivatization of 3 Hydroxydodec 5 Enoic Acid

Total Synthesis Methodologies for the 3-Hydroxydodec-5-enoate Core Structure

The total synthesis of the 3-hydroxydodec-5-enoate core, specifically with a Z (or cis) configuration at the double bond, can be achieved through a multi-step sequence starting from simpler alkyne precursors. One established methodology for creating related (Z)-3-alkenoic acids, which is applicable to the target structure, involves a three-stage process. researchgate.net

The synthesis commences with an appropriate long-chain hydroxy alkyne, such as 10- or 11-hydroxy undecyne. researchgate.net The sequence is as follows:

Carboxylation : The starting hydroxy alkyne is treated with two equivalents of a strong base, like n-butyllithium, to form a dilithium (B8592608) salt. This dianion then reacts with carbon dioxide to introduce a carboxylic acid group, forming a 2-alkynoic acid.

Deconjugation : The newly formed α,β-acetylenic acid is then treated with sodium amide (NaNH₂) in a mixture of tetrahydrofuran (B95107) (THF) and liquid ammonia. This step isomerizes the triple bond, moving it away from the carboxylic acid and resulting in a mixture of 2,3-allenic and the desired 3-alkynoic acids. researchgate.net

Stereoselective Hydrogenation : The final and crucial step is the partial reduction of the alkyne to an alkene. The mixture containing the 3-alkynoic acid is hydrogenated using a P-2 nickel catalyst. This catalyst is known for its ability to stereoselectively produce the Z-alkene (cis isomer) from an alkyne, yielding the final hydroxy-(Z)-3-alkenoic acid. researchgate.net This method provides a reliable route to the core structure with defined geometry at the double bond.

Semisynthetic Strategies for Incorporating the 3-Hydroxydodec-5-enoate Moiety into Complex Natural Products

The 3-hydroxydodec-5-enoate moiety serves as a crucial building block, or acyl group, in the biosynthesis and laboratory synthesis of complex natural products, particularly cyclic lipopeptides. Its incorporation is a key step that often defines the identity and biological activity of the final molecule.

A prominent example is found in the biosynthesis of xantholysins, a family of antimicrobial lipopeptides produced by Pseudomonas bacteria. nih.govplos.orgresearchgate.net The major variant, xantholysin A, is acylated with 3-hydroxydecanoate (B1257068). However, a minor but distinct variant, xantholysin C, is produced when the biosynthetic enzyme XtlA exhibits relaxed substrate specificity and incorporates a 3-hydroxydodec-5-enoate tail instead. nih.govplos.orgrhizoclip.bedp.tech This highlights a natural semisynthetic process where a pre-formed peptide scaffold is acylated with different fatty acid moieties. The structure of xantholysin C is established as (3R)-OH C12:1 – L-Leu1 – D-Glu2 – D-Gln3 – D-Val4 – D-Leu5 – L-Gln6 – D-Ser7 – D-Val8 – D-Leu9 – D-Gln10 – L-Leu11 – L-Leu12 – D-Gln13 – L-Ile14, with cyclization occurring via an ester bond between the C-terminus and the serine at position 7. rhizoclip.be

In laboratory settings, chemists often use stable, readily available analogs as substitutes for more complex fatty acids during the synthesis of large molecules. This strategy was employed in the synthesis of diastereoisomers of the lipopeptide tanniamide. For practical convenience, (3R)-hydroxydecanoic acid was used for the N-capping step instead of the naturally occurring (R,Z)-3-hydroxydodec-5-enoic acid. This substitution is considered viable as variations in the fatty acid tail are not expected to significantly affect the chemical shifts of the core peptide backbone in NMR studies, demonstrating a pragmatic approach to semisynthesis.

Synthesis of Structural Analogs and Derivatives of 3-Hydroxydodec-5-enoic Acid

The synthesis of structural analogs and derivatives, such as esters or molecules with modified carbon chains, is essential for probing structure-activity relationships and developing new chemical entities.

Ester Forms : The carboxylic acid group of this compound can be readily converted into various ester forms, such as methyl or ethyl esters. Standard esterification methods, including Fischer esterification (reaction with an alcohol like methanol (B129727) under acidic catalysis) or reaction with coupling reagents, can be employed. beilstein-journals.org The methyl ester of the saturated analog, methyl 3-hydroxydodecanoate, is a known compound, and similar methods would apply to the unsaturated version.

Modifications of the Fatty Acid Chain : Synthetic strategies allow for the creation of analogs with different chain lengths or patterns of unsaturation. The alkyne-based methodology described for the total synthesis is highly flexible. researchgate.net By starting with different terminal alkynes, a homologous series of hydroxy-(Z)-3-alkenoic acids can be produced. Furthermore, methods for preparing stereochemically pure E- and Z-alkenoic acids from bicyclo[n.1.0]alkan-1-ols offer another route to chain-modified analogs with high stereopurity. researchgate.net

| Analog/Derivative | Synthetic Strategy | Key Precursors | Purpose/Application | Reference |

| Methyl 3-hydroxydodec-5-enoate | Fischer Esterification | This compound, Methanol, Acid catalyst | Derivative for analysis or further reaction | beilstein-journals.org |

| Hydroxy-(Z)-3-alkenoic acids | Alkyne Carboxylation, Deconjugation, P-2 Ni Hydrogenation | Various ω-hydroxy terminal alkynes | Creating analogs with different chain lengths | researchgate.net |

| (E)-Alkenoic acids | Oxidative Cleavage of Bicyclic Alcohols | exo-Alkyl-bicyclo[n.1.0]alkan-1-ols | Creating analogs with trans double bond geometry | researchgate.net |

| (R)-3-Hydroxydecanoic acid | Green synthesis from biomass | Levoglucosenone | Shorter-chain saturated analog for semisynthesis |

This table summarizes various synthetic approaches to create analogs and derivatives of this compound.

Stereoselective Synthetic Methodologies for Enantiomeric and Diastereomeric Control

Control over the stereochemistry of this compound is paramount, as biological systems are highly sensitive to the 3D shape of molecules. The two key stereocenters are the hydroxyl group at carbon 3 (which can be R or S) and the double bond at carbon 5 (which can be Z/cis or E/trans).

The Z or cis geometry of the double bond is often established using stereoselective reduction of an alkyne precursor. Catalysts like Lindlar's catalyst or P-2 nickel are specifically designed for this type of transformation, delivering hydrogen atoms to the same face of the triple bond to produce the cis-alkene with high fidelity. researchgate.netorganic-chemistry.orgmdpi.com Conversely, dissolving metal reductions (e.g., sodium in liquid ammonia) are typically used to produce E or trans alkenes. The distinction between cis and trans isomers can be readily made using ¹H NMR spectroscopy, as the vicinal coupling constants (³JHH) between the alkene protons are significantly different (typically ~15 Hz for trans and ~8-10 Hz for cis). wikipedia.orglibretexts.org

Achieving enantiomeric control at the C3 hydroxyl group requires asymmetric synthesis techniques. These methods use chiral reagents or catalysts to favor the formation of one enantiomer over the other. Key strategies include:

Chiral Auxiliaries : A chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a reaction, after which it is removed. Evans asymmetric alkylation is a powerful example used to synthesize chiral fatty acids.

Chiral Catalysts : A small amount of a chiral catalyst, often a metal complex with a chiral ligand, is used to control the stereochemical outcome of a reaction. Examples include Sharpless asymmetric epoxidation and dihydroxylation, which can be used to install stereocenters that are then converted to the desired hydroxy acid. mdpi.com

Chiral Starting Materials : The synthesis can begin with a molecule from the "chiral pool" that already possesses the desired stereochemistry. A recently developed green synthesis produces (R)-3-hydroxy fatty acid analogs from levoglucosenone, a derivative of cellulose.

| Method | Target Stereocenter(s) | Reagents/Catalysts | Outcome | Reference |

| P-2 Nickel Hydrogenation | C5=C6 double bond | H₂, P-2 Ni (Nickel boride) | Forms Z (cis) alkene from alkyne | researchgate.net |

| Lindlar Hydrogenation | C5=C6 double bond | H₂, Lindlar Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Forms Z (cis) alkene from alkyne | mdpi.com |

| Sharpless Asymmetric Epoxidation | C3-OH (indirectly) | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Creates a chiral epoxide from an allylic alcohol, which can be converted to the hydroxy acid | mdpi.com |

| Evans Asymmetric Alkylation | C3-OH (indirectly) | Chiral oxazolidinone auxiliary | Establishes chirality at the α-carbon of a carbonyl, a precursor to the C3 position | |

| Meyers' Bicyclic Lactams | Contiguous stereocenters | (R)- or (S)-phenylglycinol | Dynamic kinetic resolution to create enantiomerically pure intermediates |

This table outlines key methodologies for achieving stereocontrol during the synthesis of this compound and its analogs.

Advanced Characterization and Structural Elucidation Methodologies of 3 Hydroxydodec 5 Enoic Acid and Its Bioconjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the de novo structural elucidation of natural products like 3-hydroxydodec-5-enoic acid and its conjugates. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and three-dimensional structure. nih.gov

One-dimensional 1H and 13C NMR spectra offer fundamental insights into the molecular structure by identifying the chemical environments of individual protons and carbon atoms.

In the 1H NMR spectrum of a compound containing the this compound moiety, characteristic signals can be assigned. mdpi.com The olefinic protons (H-5 and H-6) of the double bond typically appear in the downfield region around δ 5.4-5.5 ppm. mdpi.comnih.gov The proton attached to the hydroxyl-bearing carbon (H-3) resonates at approximately δ 4.0-4.2 ppm. mdpi.comresearchgate.net Protons on the methylene (B1212753) carbon adjacent to the carbonyl group (H-2) are observed around δ 2.2-2.4 ppm, while the allylic protons at C-4 and C-7 also have distinct shifts. nih.govaocs.org The remaining methylene protons of the aliphatic chain and the terminal methyl group produce signals in the upfield region (δ 1.2-1.4 ppm and ~δ 0.9 ppm, respectively). mdpi.comnih.gov

The 13C NMR spectrum provides complementary information. Key resonances include the carbonyl carbon (C-1) at the most downfield position, followed by the olefinic carbons (C-5 and C-6). The carbon atom bonded to the hydroxyl group (C-3) is also clearly identifiable in a distinct region of the spectrum. nih.gov

Table 1: Representative 1H and 13C NMR Chemical Shifts for a this compound Moiety within a Bioconjugate.

| Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| 2 | 2.18m, 2.33m | 38.8 |

| 3 | 4.15m | 55.0 |

| 4 | 2.29m, 2.42m | 33.1 |

| 5 | 5.45 - 5.54m | ~125-130 |

| 6 | 5.45 - 5.54m | ~125-130 |

| 7 | ~2.05m | ~27.2 |

| 12 (CH3) | ~0.92m | ~11.3 |

Note: Data is compiled and representative based on published values for bioconjugates containing the specified fatty acid moiety. researchgate.net Exact chemical shifts can vary depending on the solvent and the specific structure of the bioconjugate.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure by establishing correlations between different nuclei.

Total Correlation Spectroscopy (TOCSY): This technique is used to identify coupled proton spin systems. For this compound, a TOCSY experiment would reveal the correlations along the entire fatty acid backbone, confirming the sequence of methylene and methine groups. nih.govchemrxiv.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is essential for the unambiguous assignment of all 13C resonances based on the more easily interpreted 1H spectrum. mdpi.comnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for connecting the individual spin systems and for confirming the position of the hydroxyl group and the double bond. In bioconjugates, HMBC is critical for identifying the ester or amide linkage between the fatty acid's carbonyl carbon and the rest of the molecule. nih.govmdpi.com

The geometric configuration of the double bond at the C-5 position is a key structural feature. NMR spectroscopy provides reliable methods to determine this. The magnitude of the coupling constant (3JH,H) between the two olefinic protons (H-5 and H-6) is diagnostic of the isomerism. A smaller coupling constant, typically in the range of 6–15 Hz, is characteristic of a cis (or Z) configuration, whereas a larger value (11–18 Hz) indicates a trans (or E) configuration. nih.govaocs.org Furthermore, the chemical shifts of the allylic carbons (C-4 and C-7) in the 13C NMR spectrum are also indicative of the double bond geometry, with cis isomers showing distinct shifts compared to their trans counterparts. nih.govchemrxiv.org Studies on lipopeptides like xantholysin C and tanniamide have used these NMR parameters to confirm the cis (Z) configuration of the double bond in their this compound moiety. nih.govchemrxiv.org

Mass Spectrometry (MS) for Molecular Formula and Mass Analysis

Mass spectrometry is a powerful technique that provides information on the molecular weight and elemental composition of a molecule. nih.gov

Table 2: High-Resolution Mass Spectrometry Data Example

| Compound | Ion | Theoretical m/z | Measured m/z | Inferred Formula |

| Xantholysin C | [M+H]+ | 1801.0900 | 1801.0900 | C86H148N18O23 |

Note: Data from analysis of a bioconjugate containing this compound. nih.gov

Advanced Chromatographic Separations for Isolation and Purity Assessment

Prior to detailed structural analysis, this compound or its bioconjugates must be isolated from complex biological matrices, such as bacterial fermentation broths, and purified. uvigo.esgoogle.com

Advanced chromatographic techniques are essential for this purpose. High-Performance Liquid Chromatography (HPLC), often using reversed-phase columns, is a standard method for purifying lipopeptides and other fatty acid derivatives. nih.govbruker.com The separation is based on the differential partitioning of compounds between a nonpolar stationary phase and a polar mobile phase. Fractions are collected and their purity is assessed, often by re-injecting them into the HPLC system. Medium Pressure Liquid Chromatography (MPLC) can also be employed for purification from extracts. mdpi.com

For the analysis of the total fatty acid content of a sample, a common approach involves hydrolysis and derivatization to form fatty acid methyl esters (FAMEs). These more volatile derivatives are then separated and quantified using Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS) for identification. mdpi.comprimescholars.com These chromatographic steps ensure that the sample subjected to NMR and HRMS analysis is of high purity, which is a prerequisite for accurate structural elucidation. bruker.comfrontiersin.org

Saponification-Enhanced NMR Fingerprinting for Stereochemical Analysis of Lipopeptides Containing this compound

The definitive assignment of stereochemistry in complex natural products, particularly lipopeptides, presents a significant analytical challenge. Traditional methods often rely on the total synthesis of all possible diastereomers, a process that is frequently hampered by low yields and difficulties in macrocyclization. A novel and more efficient method, known as saponification-enhanced NMR fingerprint matching, has been developed to circumvent these issues, proving particularly effective for lipopeptides containing fatty acid residues like this compound. nih.govresearchgate.net

This advanced technique leverages the controlled hydrolysis (saponification) of the ester bond within a cyclic lipodepsipeptide (CLiP) to yield its linear counterpart. nih.govchemrxiv.org The core principle is that the complex, conformationally restrained cyclic structure is not essential for stereochemical differentiation via NMR. Instead, the much more easily synthesized linear peptide analogues provide sufficiently distinct NMR chemical shift fingerprints to act as effective discriminators. nih.govresearchgate.net By comparing the NMR spectrum of the linearized natural product with a small library of synthetically produced linear analogues, the stereochemistry of each amino acid and the fatty acid can be unambiguously determined. nih.gov

The workflow for this methodology involves several key steps:

Isolation and Linearization of the Natural CLiP : The native cyclic lipopeptide is isolated from its natural source. It is then subjected to controlled basic hydrolysis to selectively cleave the depsipeptide (ester) bond, transforming the macrocycle into a linear peptide-acid without altering the stereocenters. researchgate.netchemrxiv.org

Synthesis of Linear Analogues : A library of linear peptide analogues is created using standard solid-phase peptide synthesis (SPPS). researchgate.net Each analogue incorporates a different stereoisomer of a specific residue, while the rest of the molecule is kept constant. For a lipopeptide containing this compound, this would involve synthesizing analogues with both the (R) and (S) configurations of the 3-hydroxy group.

NMR Fingerprint Matching : The NMR spectra, typically 1H-{13C} HSQC which correlates protons with their directly attached carbons, are recorded for the linearized natural product and all synthetic analogues. The α-CH region of the spectrum is particularly sensitive to stereochemical changes, providing a distinctive "fingerprint" for each diastereomer. chemrxiv.org

Stereochemical Assignment : The NMR fingerprint of the linearized natural product is overlaid with those from the synthetic library. A direct match between the natural product's spectrum and one of the synthetic analogues confirms the stereochemistry of the entire molecule.

This approach was successfully applied to determine the structure of tanniamide A, a newly discovered CLiP from Pseudomonas ekonensis COR58. nih.govrhizoclip.be Tanniamide A contains a (R,Z)-3-hydroxydodec-5-enoic acid moiety. rhizoclip.be By linearizing the natural tanniamide and comparing its NMR data to a set of synthetic linear diastereomers, its complete stereochemistry was established, a task that would have been significantly more demanding using classical approaches. chemrxiv.orgrhizoclip.be The differences in chemical shifts between the diastereomers, though subtle, are consistently clear enough for reliable assignment. chemrxiv.org

| Analogue | Stereochemistry at Position X | Key 1H-13C HSQC Cross-Peak (α-CH) | Match with Linearized Natural Product |

|---|---|---|---|

| Synthetic Analogue 1 | L-Alanine | δH = 4.30 ppm, δC = 50.5 ppm | No |

| Synthetic Analogue 2 | D-Alanine | δH = 4.35 ppm, δC = 51.0 ppm | Yes |

| Linearized Natural Product | Unknown (determined as D-Ala) | δH = 4.35 ppm, δC = 51.0 ppm | - |

Note: The data in the table is illustrative to demonstrate the principle of NMR fingerprint matching and does not represent actual data for this compound.

Computational Modeling for Conformational Analysis and Elucidation of Reaction Mechanisms

Computational modeling has emerged as a powerful tool in chemical research, providing deep insights into the three-dimensional structures of molecules and the energetic pathways of chemical reactions. For bioactive lipids like this compound and its derivatives, these methods are invaluable for understanding conformational preferences and elucidating complex reaction mechanisms at an atomic level. researchgate.net

Conformational Analysis: The biological activity of a molecule is intrinsically linked to its three-dimensional shape and how it interacts with biological targets such as enzymes or receptors. Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), can be used to explore the potential energy surface of a molecule and identify its most stable conformations (lowest energy states). For a flexible molecule like this compound, with its rotatable bonds, this analysis can predict the most likely shapes it will adopt in solution or within a protein's binding pocket. This information is critical for designing structure-activity relationship (SAR) studies.

Elucidation of Reaction Mechanisms: Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows researchers to model the entire course of a chemical reaction. researchgate.net This includes identifying transition states, calculating activation energies, and determining reaction thermodynamics. Such studies can rationalize why a particular product is formed over another.

For instance, in the biosynthesis of hydroxylated fatty acids, enzymes like cytochrome P450 (CYP) peroxygenases play a key role. researchgate.net Computational modeling can be used to simulate the docking of a fatty acid substrate, such as a dodecenoic acid precursor, into the enzyme's active site. These models can reveal how the substrate's positioning relative to the enzyme's reactive species (like a heme cofactor) dictates the outcome of the reaction. researchgate.net The calculations can show whether hydroxylation at the α- or β-position, or an alternative reaction like desaturation, is energetically more favorable. researchgate.net This predictive capability is crucial for understanding the regio- and chemoselectivity of enzymes involved in the metabolism or synthesis of this compound. researchgate.net

| Computational Method | Primary Application | Type of Information Obtained |

|---|---|---|

| Molecular Mechanics (MM) | Conformational searching, Molecular Docking | Low-energy conformations, binding poses in active sites |

| Density Functional Theory (DFT) | Reaction mechanism elucidation | Transition state structures, activation energies, reaction pathways |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic reaction modeling | Detailed mechanism of reaction within the protein environment |

| Molecular Dynamics (MD) Simulation | Analysis of molecular motion and stability | Conformational flexibility, stability of protein-ligand complexes |

By integrating these computational approaches with experimental data, a comprehensive picture of the structure and reactivity of this compound and its bioconjugates can be developed, accelerating research into their biological functions and potential applications.

Biological Roles and Functional Significance of 3 Hydroxydodec 5 Enoic Acid

Contribution to the Structure and Bioactivity Profiles of Bacterial Cyclic Lipopeptides

A notable example is xantholysin C, a CLP produced by Pseudomonas putida. nih.govrhizoclip.be This molecule is part of the xantholysin family of lipopeptides, which exhibit a range of biological activities. nih.govrhizoclip.be The primary variant, xantholysin A, contains a 3-hydroxydecanoic acid tail, while the congener xantholysin C incorporates the longer and unsaturated 3-hydroxydodec-5-enoic acid. rhizoclip.benih.gov This structural variation, stemming from the relaxed fatty acid specificity of the synthesizing enzymes, contributes to the diversity of compounds a single bacterium can produce. nih.govplos.org The bioactivity of the xantholysin class includes antifungal properties, toxicity to Gram-positive bacteria, and the ability to inhibit some Gram-negative bacteria, which is an atypical trait for many CLPs. nih.govrhizoclip.be These activities are linked to the CLP's ability to perturb cell membranes, a function to which the fatty acid tail is essential.

Similarly, related unsaturated 3-hydroxy fatty acids are found in other CLPs, underscoring the importance of this class of lipid tails. For instance, corpeptin B, produced by Pseudomonas corrugata, also contains a this compound moiety. plos.org The viscosinamide group of CLPs, which are structurally similar, are known to feature 3-hydroxy fatty acid tails and possess antifungal and surfactant properties. rhizoclip.be

Table 1: Examples of Bacterial Cyclic Lipopeptides (CLPs) Containing this compound or Related Fatty Acids

| Cyclic Lipopeptide | Producing Organism | Fatty Acid Moiety | Reported Bioactivities |

|---|---|---|---|

| Xantholysin C | Pseudomonas putida BW11M1 | This compound | Antifungal, Antibacterial (Gram-positive and some Gram-negative) nih.govrhizoclip.be |

| Corpeptin B | Pseudomonas corrugata | This compound | Not explicitly detailed, but part of the bioactive corpeptin family plos.org |

| Bananamide 2 | Pseudomonas sp. | (E)-3-hydroxy-5-dodecenoic acid | Antifungal, Hyphal distortion researchgate.net |

| Viscosinamide | Pseudomonas fluorescens | 3-Hydroxydecanoic acid | Antifungal, Surfactant rhizoclip.be |

Putative Involvement in Microbial Communication and Signaling Pathways

While direct evidence for this compound as a signaling molecule itself is limited, its structural class, the 3-hydroxy fatty acids (3-OH-FAs), is known to be involved in microbial communication. Bacteria use a variety of small molecules to sense their population density and coordinate group behaviors in a process called quorum sensing.

Research on related compounds provides strong circumstantial evidence for a putative signaling role. For example, a different isomer, (4E)-3-Hydroxy-4-dodecenoic acid, has been noted for its potential to inhibit quorum sensing, which could disrupt virulence and biofilm formation in pathogenic bacteria. The lactone form of a related molecule, cis-4-hydroxydodec-6-enoic acid lactone, is also recognized as belonging to a class of compounds that can act as signaling molecules. ontosight.ai Furthermore, other 3-OH-FAs, such as 3-hydroxypalmitic acid methyl ester, are confirmed quorum-sensing signals in bacteria like Ralstonia solanacearum. The diversity of bacterial metabolites suggests that this compound or its derivatives could play a role in the intricate chemical language used by microbes to interact with each other and their environment. nih.gov

Integration within Lipopolysaccharide Structures and Implications for Bacterial Cell Physiology

One of the most well-documented roles for this compound is as a unique and defining component of the lipopolysaccharide (LPS) in the Gram-negative bacterium Phenylobacterium immobile. nih.govnih.gov LPS is a major component of the outer membrane of Gram-negative bacteria, providing structural integrity and protecting the cell from chemical stresses. LPS is composed of three parts: the O-antigen, a core oligosaccharide, and Lipid A.

Lipid A is the anchor of the LPS molecule in the bacterial membrane and is responsible for its endotoxic activity. The structure of Lipid A is typically conserved but shows significant variation across different bacterial species, particularly in its fatty acid composition. In most Gram-negative bacteria, Lipid A contains common fatty acids like 3-hydroxytetradecanoic acid. However, Phenylobacterium immobile possesses a highly unusual Lipid A structure. nih.gov Its lipid A backbone is built from 2,3-diamino-2,3-dideoxy-D-glucose instead of the more common glucosamine. nih.govmicrobiologyresearch.org Crucially, ester-linked 3-hydroxy-5-cis-dodecenoic acid has been identified as the major fatty acid substituent in its LPS. nih.govresearchgate.net This makes the presence of this specific fatty acid a useful chemical marker for identifying P. immobile. nih.gov The unique structure of its Lipid A, including the incorporation of this compound, fundamentally influences the biophysical properties of the outer membrane of P. immobile and its interaction with the environment. sci-hub.ru

Table 2: Comparison of Lipid A Structure in Escherichia coli and Phenylobacterium immobile

| Feature | Escherichia coli (Typical) | Phenylobacterium immobile (Atypical) |

|---|---|---|

| Backbone Sugar | Glucosamine Disaccharide | 2,3-diamino-2,3-dideoxy-D-glucose Disaccharide nih.govmicrobiologyresearch.org |

| Primary 3-OH Fatty Acid | 3-Hydroxytetradecanoic acid (C14) | This compound (C12:1) nih.govnih.gov |

| Endotoxic Activity | High | Unknown, but structurally distinct from potent endotoxins sci-hub.ru |

Precursor Role in the Diversification of Natural Products

3-hydroxy fatty acids are key intermediates in bacterial fatty acid biosynthesis pathways. Their availability is a critical branch point that allows for the creation of a diverse array of more complex molecules. The biosynthesis of this compound and its subsequent incorporation into other products is a clear example of this diversification.

The production of the xantholysin family of lipopeptides by Pseudomonas putida illustrates this principle perfectly. nih.govresearchgate.net The biosynthesis of these complex molecules is carried out by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs). nih.gov The process begins with the "lipoinitiation" step, where a fatty acid is attached to the start of the peptide chain. The NRPS system of the xantholysin producer exhibits relaxed fatty acid specificity. nih.govplos.org This means it can select and incorporate different fatty acid precursors. It most commonly uses 3-hydroxydecanoate (B1257068) to produce xantholysin A, but it can also incorporate 3-hydroxydodec-5-enoate, leading to the production of the minor variant xantholysin C. nih.govnih.gov

Therefore, this compound serves as a direct precursor that enables the bacterium to generate structural variants of a natural product. This diversification can be advantageous, potentially creating molecules with slightly different properties or activities, and is a common strategy in the microbial world for generating chemical novelty. ub.eduroutledge.com

Indirect Implications for Host-Microbe Interactions via Associated Bioconjugates

While this compound may not interact with host organisms directly, the complex bioconjugates it is part of—namely lipopolysaccharides and cyclic lipopeptides—are profoundly important in mediating host-microbe interactions.

LPS is one of the most potent microbial molecules recognized by the innate immune systems of higher organisms, including humans. researchgate.net The Lipid A moiety is recognized as a classic Pathogen-Associated Molecular Pattern (PAMP). When bacteria with LPS are present, host immune cells recognize Lipid A, triggering a signaling cascade that leads to inflammation. This response is critical for fighting off infection but can be damaging if it becomes excessive. The unique structure of the Lipid A from Phenylobacterium immobile, containing this compound and a diaminoglucose backbone, is significantly different from the highly endotoxic Lipid A of bacteria like E. coli. sci-hub.ru This suggests it would have a different, possibly less inflammatory, interaction with the host immune system, although this has not been extensively studied. sci-hub.ruoup.com

Cyclic lipopeptides, such as the xantholysins, also have significant effects on host organisms. nih.gov Their ability to disrupt cell membranes gives them potent antifungal and antibacterial activities, allowing the producing bacterium to compete with other microbes in a host-associated environment. nih.govrhizoclip.be Furthermore, some CLPs have been shown to have insecticidal activity and can influence the host's immune response. rhizoclip.benih.gov Therefore, by being a key structural part of these bioactive CLPs, this compound indirectly contributes to the producing bacterium's ability to colonize, compete, and interact within a host environment.

Future Research Directions and Unexplored Avenues in 3 Hydroxydodec 5 Enoic Acid Research

Comprehensive Elucidation of Complete Biosynthetic Pathways for 3-Hydroxydodec-5-enoic Acid

The biosynthesis of this compound is primarily associated with its incorporation into non-ribosomal peptide synthetase (NRPS) assembly lines. For instance, in the production of the lipopeptide xantholysin C by Pseudomonas putida BW11M1, the initiatory enzyme XtlA is thought to exhibit relaxed fatty acid specificity, leading to the acylation with a 3-hydroxydodec-5-enoyl moiety instead of the more common 3-hydroxydecanoyl fatty acid. plos.org Similarly, (R,Z)-3-hydroxydodec-5-enoic acid forms the lipid tail of tanniamide A, a cyclic lipopeptide from Pseudomonas ekonensis COR58. rhizoclip.be

However, the upstream pathway that synthesizes the free fatty acid itself is not fully characterized. Future research should focus on:

Identifying the Precursor Source: Determining the precise metabolic origin of the 12-carbon backbone.

Characterizing Key Enzymes: Identifying the specific hydroxylase and desaturase enzymes responsible for introducing the hydroxyl group at the C-3 position and the double bond at the C-5 position. This would involve searching for homologs of known fatty acid modifying enzymes, such as cytochrome P450s or other desaturases, within the genomes of producing organisms. frontiersin.orgrcsb.org

Mapping the Complete Pathway: Reconstructing the entire sequence of enzymatic reactions leading from primary metabolism to the final fatty acid product, ready for incorporation by the NRPS machinery.

Development of Metabolic Engineering Strategies for Enhanced Production and Diversification of Derivatives

Currently, this compound is only available as a component of complex natural products produced in limited quantities. There is significant potential in applying metabolic engineering to develop microbial cell factories for its overproduction. Drawing inspiration from successful engineering of other valuable chemicals like 3-hydroxypropionic acid and adipic acid, strategies could include: nih.govscholaris.ca

Heterologous Expression: Transferring the identified biosynthetic genes (once elucidated, as per section 8.1) into a robust and well-characterized host organism like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov

Pathway Optimization: Increasing the metabolic flux towards the fatty acid precursor pool by overexpressing key enzymes and deleting competing pathways. scholaris.camdpi.com

Cofactor Engineering: Ensuring a sufficient supply of necessary cofactors, such as NADPH and acetyl-CoA, which are critical for fatty acid synthesis.

These efforts could not only enhance the production of the native acid but also enable the creation of a platform for generating novel derivatives with potentially improved or new biological activities.

Detailed Mechanistic Studies of Enzymes Involved in its Biosynthesis and Transformations

A fundamental understanding of the enzymes that synthesize and modify this compound is crucial for its targeted manipulation. Future research should pursue detailed mechanistic studies of:

Hydroxylases and Desaturases: Investigating the substrate specificity, regioselectivity, and catalytic mechanism of the enzymes that create the hydroxyl and alkene functionalities. For example, some cytochrome P450 enzymes are known to hydroxylate fatty acids, and desaturases often contain conserved histidine-rich motifs essential for catalysis. frontiersin.orgrcsb.org

NRPS Adenylation Domains: Characterizing the structure and function of the NRPS adenylation (A) domain (e.g., from XtlA) that specifically recognizes and activates this compound before transferring it to the growing peptide chain. plos.org Understanding this recognition mechanism is key to engineering NRPS systems to accept different fatty acid substrates.

These studies would involve a combination of protein expression, purification, kinetic assays, and structural biology techniques to provide a complete picture of how these biocatalysts function at a molecular level.

Exploration of Novel Biological Functions and Signaling Roles Beyond its Currently Known Bioconjugates

The known biological activity of this compound is tied to the function of the lipopeptides it is part of, which exhibit potent antimicrobial and antifungal properties. plos.orgmdpi.com However, the biological role of the free fatty acid or its other potential conjugates remains an open question. Future investigations should explore:

Intrinsic Bioactivity: Assessing the free acid for its own antimicrobial, anti-inflammatory, or cytotoxic properties. Other hydroxy fatty acids have been shown to possess such activities. ontosight.ai

Cellular Signaling: Investigating whether it can act as a signaling molecule, similar to how other fatty acid derivatives participate in quorum sensing or other intercellular communication pathways in microorganisms.

Metabolic Fate: Determining if the acid can be metabolized by organisms through pathways like beta-oxidation, potentially as an energy source or metabolic intermediate. Acylcarnitine derivatives of similar fatty acids are known to be involved in transport into mitochondria for energy production. hmdb.ca

Uncovering new biological roles would significantly broaden the relevance and potential applications of this compound.

Application of Advanced Synthetic Biology Approaches for Tailored Analog Production

Synthetic biology offers a powerful toolkit for engineering biology to produce novel molecules. hudsonlabautomation.comresearchgate.net By applying these approaches to this compound, researchers could create a wide range of tailored analogs. Future work could focus on:

Engineered Biosynthetic Pathways: Creating artificial pathways by combining enzymes from different organisms to produce analogs with altered chain lengths, or different positions and configurations of the hydroxyl and alkene groups.

NRPS Module Swapping: Engineering the NRPS machinery by swapping domains or modules to incorporate these novel fatty acid analogs into new lipopeptides, potentially leading to compounds with enhanced potency or entirely new functions. plos.org

Developing Biosensors: Creating genetically encoded biosensors that can detect the production of this compound or its derivatives in real-time, facilitating high-throughput screening of engineered microbial strains. nih.gov

These strategies could transform our ability to generate chemical diversity based on the this compound scaffold, much like how synthetic biology enabled the large-scale production of the antimalarial drug precursor, artemisinic acid. hudsonlabautomation.com

Utilization of Computational Chemistry for Predictive Modeling of Reactivity and Biological Interactions

Computational chemistry and molecular modeling can accelerate research by providing predictive insights into the behavior of molecules and their interactions with proteins. For this compound, computational approaches could be applied to:

Enzyme-Substrate Docking: Modeling how the fatty acid and its potential analogs bind to the active sites of biosynthetic enzymes (e.g., hydroxylases, desaturases, NRPS A-domains) to understand substrate specificity.

Predicting Biological Targets: Using molecular docking and simulations to screen the compound against known protein targets from pathogens or human cells to predict potential mechanisms of action and off-target effects.

Reaction Mechanism Studies: Employing quantum mechanics (QM) and hybrid QM/MM methods to elucidate the detailed catalytic mechanisms of the biosynthetic enzymes, which can guide future protein engineering efforts.

Integrating computational modeling with experimental work, such as X-ray crystallography of enzyme-substrate complexes, would provide a powerful, synergistic approach to exploring the chemical and biological landscape of this fatty acid. rcsb.org

Data Tables

Table 1: Summary of Proposed Future Research Directions

| Section | Research Direction | Key Methodologies |

| 8.1 | Elucidation of Biosynthetic Pathway | Genome mining, gene knockout studies, heterologous expression, enzyme assays |

| 8.2 | Metabolic Engineering for Production | Pathway reconstruction in host microbes (E. coli, yeast), flux balance analysis, CRISPR-based genome editing |

| 8.3 | Mechanistic Studies of Enzymes | Protein crystallography, kinetic analysis, site-directed mutagenesis, spectroscopic techniques |

| 8.4 | Exploration of Novel Biological Functions | Bioactivity assays (antimicrobial, anti-inflammatory), metabolomics, cell signaling studies |

| 8.5 | Synthetic Biology for Analog Production | NRPS engineering, combinatorial biosynthesis, development of genetic biosensors |

| 8.6 | Computational Chemistry and Modeling | Molecular docking, molecular dynamics (MD) simulations, quantum mechanics (QM) calculations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.